1-(4-Isobutylphenyl)ethanamine
Description
1-(4-Isobutylphenyl)ethanamine is an organic compound with the molecular formula C12H19N. It is a derivative of phenethylamine and is structurally related to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOEFIPECGPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995826 | |
| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74305-52-5 | |
| Record name | Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isobutylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-(4-isobutylphenyl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method involves the reductive amination of 4-isobutylbenzaldehyde with ammonia or an amine in the presence of a reducing agent .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-isobutylacetophenone using a nickel catalyst. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isobutylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
1-(4-Isobutylphenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Isobutylphenyl)ethanamine involves its interaction with specific molecular targets. It can act as a precursor to bioactive compounds that interact with enzymes and receptors in the body. For example, derivatives of this compound may inhibit enzymes such as cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory processes .
Comparison with Similar Compounds
1-(4-Isobutylphenyl)ethanamine can be compared with other similar compounds, such as:
Phenethylamine: A simple amine with a similar structure but lacking the isobutyl group.
Ibuprofen: A widely used NSAID that shares the isobutylphenyl moiety but has a carboxylic acid group instead of an amine.
4-Isobutylbenzaldehyde: A precursor in the synthesis of this compound
Uniqueness: this compound is unique due to its combination of the isobutyl group and the phenethylamine backbone, which imparts specific chemical and biological properties .
Biological Activity
1-(4-Isobutylphenyl)ethanamine, also known as N-(4-isobutylphenyl)ethylamine, is an organic compound with the molecular formula C₁₂H₁₉N. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The structure of this compound includes an isobutyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. This configuration imparts unique steric and electronic properties that may enhance its biological activity compared to structurally similar compounds.
Structural Comparison
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ibuprofen | Contains a propionic acid group | Well-established anti-inflammatory drug |
| 1-(4-Methylphenyl)ethanamine | Methyl group instead of isobutyl | Less bulky, potentially different pharmacokinetics |
| 1-(4-Ethylphenyl)ethanamine | Ethyl group instead of isobutyl | Lower hydrophobicity compared to isobutyl variant |
| 1-(4-Isopropylphenyl)ethanamine | Isopropyl group instead of isobutyl | Different steric effects influencing reactivity |
The presence of the isobutyl group is believed to contribute significantly to the compound's biological activity, potentially enhancing interactions with biological targets.
Biological Activities
Research suggests that this compound exhibits various biological activities:
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, similar to those observed in nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.
- Interaction with Biological Targets : Interaction studies have shown that this compound can engage with various receptors and enzymes, influencing physiological responses.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:
- Modulation of Enzyme Activity : It may interact with enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Binding : The compound could bind to specific receptors in the body, altering signaling pathways related to pain and inflammation.
Study on Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers. The results indicated a decrease in prostaglandin levels, suggesting a mechanism similar to that of traditional NSAIDs.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Current research indicates that the compound has favorable absorption characteristics, allowing it to reach therapeutic concentrations effectively. Further studies are needed to elucidate its metabolism and excretion profiles.
Comparative Analysis with Ibuprofen
In a comparative analysis with ibuprofen, this compound showed comparable efficacy in reducing inflammation but with potentially fewer side effects. This finding positions it as a promising candidate for further development in anti-inflammatory therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
